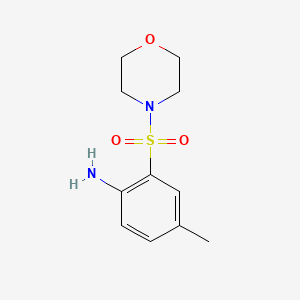

4-Methyl-2-(morpholine-4-sulfonyl)aniline

Description

Historical Context of Sulfonamide Chemistry and its Evolution

The story of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. The discovery of Prontosil, the first commercially available antibacterial agent, was a direct result of research into sulfonamide-containing dyes at Bayer AG. nih.govbldpharm.com It was soon discovered that the active antibacterial agent was not the dye itself but its metabolite, sulfanilamide. researchgate.net This breakthrough ushered in the era of chemotherapy, providing the first broadly effective systemic treatments for bacterial infections and saving countless lives before the widespread availability of penicillin. nih.gov

Since this initial discovery, the sulfonamide functional group has proven to be a remarkably versatile pharmacophore. While their use as standalone antibiotics has evolved, they remain crucial in combination therapies. bldpharm.com More significantly, the sulfonamide scaffold has been incorporated into a vast array of other therapeutic agents, including diuretics, antidiabetic drugs (sulfonylureas), and anticonvulsants. nih.gov In modern drug discovery, sulfonamides are integral to drugs targeting enzymes like carbonic anhydrase and are found in various anticancer agents. acs.org The continued development of synthetic methods highlights their sustained importance in pharmaceutical research. acs.org

Significance of Aniline (B41778) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netmdpi.com The aniline scaffold offers a versatile and readily modifiable platform for constructing complex molecules designed to interact with biological targets. This structural versatility has led to its inclusion in numerous drug candidates and marketed drugs. researchgate.net

However, the use of aniline moieties is not without challenges. Aniline-containing compounds can be susceptible to metabolic breakdown in the liver, sometimes leading to the formation of toxic metabolites. researchgate.netrsc.org This potential for metabolic instability and toxicity is a significant consideration in drug design. nih.gov Consequently, a substantial area of research is dedicated to developing strategies to mitigate these risks, either by modifying the aniline ring to block metabolic pathways or by designing bioisosteres that mimic the aniline scaffold without its associated liabilities. nih.gov This ongoing research seeks to harness the synthetic advantages of anilines while engineering safer and more effective therapeutic agents. rsc.org

Overview of 4-Methyl-2-(morpholine-4-sulfonyl)aniline within the Broader Sulfonamide-Aniline Class

This compound emerges from the rational design principles of medicinal chemistry, combining the well-documented attributes of its constituent parts: a substituted aniline core, a sulfonamide linker, and a morpholine (B109124) ring.

The structure of this compound is a deliberate amalgamation of three key chemical motifs, each contributing to its potential as a subject for research.

Aniline Core: The 4-methylaniline (p-toluidine) base provides a foundational aromatic scaffold. The amino group is a key handle for further chemical modification, while the methyl group influences the electronic properties and lipophilicity of the molecule.

Sulfonamide Group: The morpholine is attached to the aniline ring via a sulfonyl group (-SO2-), forming a sulfonamide. This group is not merely a linker; it is a rigid, polar, and stable functional group known to participate in hydrogen bonding and other interactions with biological targets.

Morpholine Ring: The terminal morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry to enhance the physicochemical properties of a compound. sci-hub.senih.gov It is often used to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. researchgate.netresearchgate.net Its inclusion can lead to increased potency and better drug-like properties. sci-hub.se

The rationale for investigating this specific compound lies in the hypothesis that the combination of these three components could yield a molecule with desirable biological activity and favorable pharmacokinetic characteristics. The aniline provides the core structure, the sulfonamide offers a proven pharmacophoric element, and the morpholine ring acts as a modulator of drug-like properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 379255-11-5 |

| Molecular Formula | C11H16N2O3S |

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | This compound |

Data sourced from available chemical supplier databases. bldpharm.com

While specific peer-reviewed research on this compound is not extensively documented, the broader classes of sulfonyl anilines and morpholine-containing compounds are areas of intense academic and industrial investigation.

The sulfonylaniline motif is a privileged structure found in a variety of biologically active compounds and approved drugs. nih.govresearchgate.net Current research focuses on developing novel, efficient, and versatile synthetic methods to construct these molecules, including modern techniques like visible-light-mediated photoredox catalysis. nih.gov These methods aim to facilitate the late-stage functionalization of complex molecules, allowing for the rapid generation of diverse compound libraries for biological screening. nih.gov

Morpholine is widely recognized as a "privileged pharmacophore" in drug design. researchgate.net Its incorporation into molecules is a common strategy to enhance potency, modulate pharmacokinetics, and improve metabolic stability. sci-hub.seresearchgate.net Reviews of medicinal chemistry literature consistently highlight the diverse biological activities of morpholine-containing compounds, which range from anticancer and anti-inflammatory to antiviral and antimicrobial agents. rsc.orgresearchgate.net The ability of the morpholine ring to interact with target proteins, such as kinases, while simultaneously improving properties like brain permeability, makes it a highly valuable component in the development of new therapeutics, particularly for central nervous system disorders. acs.org

Table 2: Functional Roles of Core Scaffolds in Medicinal Chemistry

| Scaffold | Common Roles and Research Interest |

| Sulfonamide | Antibacterial, anticancer, diuretic, antidiabetic, enzyme inhibition (e.g., carbonic anhydrase). acs.org |

| Aniline | Versatile synthetic precursor, core scaffold for a wide range of drugs, research into mitigating metabolic toxicity. rsc.org |

| Morpholine | Improves solubility, metabolic stability, and pharmacokinetics; enhances target binding and potency; considered a "privileged" structure. sci-hub.seresearchgate.netresearchgate.net |

Research Objectives and Scope for In-depth Studies on this compound

Given its chemical structure and the established importance of its components, in-depth studies of this compound would likely be framed around several key research objectives. The primary goal would be to synthesize and characterize the compound and then to explore its potential biological activities through systematic screening.

The scope of such research would typically involve:

Chemical Synthesis and Analog Development: Developing an efficient and scalable synthesis route for the target compound. This would be followed by the creation of a library of related analogs by modifying the substitution on the aniline ring or altering the heterocyclic amine to establish a structure-activity relationship (SAR). nih.govnih.gov

Pharmacological Screening: Evaluating the compound and its analogs against a panel of biological targets. Based on the sulfonamide and aniline precedents, targets could include various enzymes (e.g., kinases, carbonic anhydrases), receptors, or microbial pathogens.

Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds to determine their drug-like potential. The presence of the morpholine ring makes this a particularly relevant objective. researchgate.net

Mechanism of Action Studies: For any identified "hit" compounds, further studies would be necessary to elucidate the specific molecular mechanism by which they exert their biological effect.

Ultimately, the systematic investigation of this compound and its derivatives could lead to the identification of novel lead compounds for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)11(8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLCPGQCQHTQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Morpholine 4 Sulfonyl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the carbon-hydrogen framework and establish connectivity between atoms within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 4-Methyl-2-(morpholine-4-sulfonyl)aniline is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the methylene (B1212753) protons of the morpholine (B109124) ring.

The aromatic region would typically display signals for the three protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing morpholine sulfonyl group [-S(O)₂-N(CH₂CH₂)₂O]. The amino group generally causes an upfield shift (to lower ppm values), particularly for the ortho and para protons, while the sulfonyl group causes a significant downfield shift (to higher ppm values) for its adjacent protons.

The methyl group attached to the benzene ring would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The morpholine ring contains eight protons. Due to the chair conformation of the morpholine ring, these protons can be chemically and magnetically non-equivalent. nih.govresearchgate.net The four protons on the carbons adjacent to the oxygen atom are expected to resonate at a lower field (δ 3.5-4.0 ppm) compared to the four protons on the carbons adjacent to the nitrogen atom (δ 3.0-3.5 ppm), owing to the deshielding effect of the electronegative oxygen atom. The amino group protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| -NH₂ | Variable (Broad) | Singlet |

| Morpholine -CH₂-O- | 3.5 - 4.0 | Multiplet |

| Morpholine -CH₂-N- | 3.0 - 3.5 | Multiplet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, with a molecular formula of C₁₁H₁₆N₂O₃S, the spectrum is expected to show 11 distinct carbon signals, assuming no accidental magnetic equivalence.

The six carbons of the aromatic ring will resonate in the typical downfield region of δ 110-150 ppm. The carbon atom attached to the electron-withdrawing sulfonyl group (C-2) would be shifted significantly downfield. Conversely, the carbons ortho and para to the electron-donating amino group would be shifted upfield. The carbon bearing the methyl group (C-4) and the methyl carbon itself (around δ 20-25 ppm) would also be readily identifiable. The morpholine ring carbons would appear in the δ 45-70 ppm range. The carbons adjacent to the oxygen atom (-CH₂-O) are expected at a lower field (e.g., δ ~66 ppm) than those adjacent to the nitrogen atom (-CH₂-N, e.g., δ ~46 ppm). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-S | 135 - 145 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 125 - 140 |

| Morpholine -CH₂-O- | 65 - 70 |

| Morpholine -CH₂-N- | 45 - 50 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the aromatic ring and within the morpholine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₆N₂O₃S), the calculated exact mass is 256.0885. An HRMS experiment would be expected to yield a measured m/z value for the molecular ion [M+H]⁺ that is extremely close to this theoretical value (257.0958), thereby confirming the molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for sulfonamides is the cleavage of the S-N bond or the S-C bond.

Cleavage of the S-N bond: This would lead to the loss of the morpholine ring as a neutral radical and the formation of a 4-methylaniline-2-sulfonyl cation, or the formation of a morpholinyl cation ([C₄H₈NO]⁺) and a 4-methyl-2-aminophenylsulfonyl radical.

Cleavage of the S-C(aromatic) bond: This fragmentation would result in the formation of a morpholine sulfonyl cation ([C₄H₈NO₃S]⁺) and a 4-methylaniline radical, or a 4-methylphenylamine cation ([C₇H₈N]⁺) after rearrangement and loss of SO₂.

Fragmentation of the morpholine ring: The morpholine ring itself can undergo cleavage, often involving the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules.

Analysis of these fragmentation pathways provides valuable confirmatory evidence for the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Ion | Origin |

|---|---|---|

| 257 | [C₁₁H₁₇N₂O₃S]⁺ | [M+H]⁺ |

| 171 | [C₇H₇NO₂S]⁺ | Loss of morpholine |

| 106 | [C₇H₈N]⁺ | Cleavage of C-S bond and loss of SO₂ |

Note: These are predicted fragments based on common fragmentation rules for similar structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational details of a molecule. By analyzing the absorption of infrared radiation (FTIR) and the inelastic scattering of monochromatic light (Raman), specific vibrational modes corresponding to different bonds and molecular motions can be elucidated. For this compound, the spectrum is a composite of vibrations from the substituted aniline (B41778) ring, the morpholine moiety, and the sulfonamide linker.

A detailed vibrational analysis has been performed on the closely related analogue, 4-(benzenesulfonyl)-morpholine, using both experimental measurements and Density Functional Theory (DFT) calculations. mjcce.org.mk This data provides a robust foundation for understanding the vibrational characteristics of this compound.

Key Vibrational Modes:

Aniline and Benzene Ring Vibrations: The aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region. mjcce.org.mk For this compound, the N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3500-3300 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ range. mjcce.org.mk

Sulfonyl Group (SO₂) Vibrations: The sulfonamide group is characterized by strong, distinct stretching vibrations. The asymmetric (ν_as_) and symmetric (ν_s_) SO₂ stretching modes are among the most intense bands in the IR spectrum, typically found in the regions of 1350-1300 cm⁻¹ and 1170-1145 cm⁻¹, respectively. researchgate.net

Morpholine Ring Vibrations: The morpholine ring contributes characteristic CH₂ stretching and bending modes. The CH₂ stretching vibrations are found between 2915 and 2865 cm⁻¹. mjcce.org.mk The C-O-C stretching vibrations of the ether linkage within the morpholine ring are typically observed in the 1260-1000 cm⁻¹ region. mjcce.org.mk C-N stretching modes are also present in this region. mjcce.org.mk

Methyl Group Vibrations: The additional methyl group in this compound will introduce C-H stretching vibrations around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), as well as bending modes near 1450 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the key expected vibrational frequencies based on the analysis of 4-(benzenesulfonyl)-morpholine and other related sulfonamides. mjcce.org.mk

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Aniline (NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2995 - 2860 | Morpholine (CH₂), Methyl (CH₃) |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| SO₂ Asymmetric Stretch | 1350 - 1300 | Sulfonyl (SO₂) |

| SO₂ Symmetric Stretch | 1170 - 1145 | Sulfonyl (SO₂) |

| C-O-C Stretch | 1260 - 1000 | Morpholine Ether |

| C-N Stretch | 1220 - 1100 | Morpholine, Sulfonamide |

| C-S Stretch | 750 - 650 | Sulfonamide |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the substituted benzene ring and the sulfonamide group, which contains non-bonding (n) electrons on the oxygen and nitrogen atoms.

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aniline ring.

π→π* Transitions: These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, two main π→π* transitions are typically observed. The primary band (E2-band) often appears around 200-230 nm, while a secondary, lower-intensity band (B-band) with fine vibrational structure appears at longer wavelengths, typically around 250-290 nm. The presence of the amino (-NH₂) and sulfonyl (-SO₂R) groups as substituents on the benzene ring will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

n→π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen of the aniline or morpholine, or the oxygens of the sulfonyl group, to a π* antibonding orbital of the aromatic ring. These transitions are typically much weaker (lower molar absorptivity) than π→π* transitions and can sometimes be obscured by the more intense π→π* bands.

Studies on N-(substitutedphenyl)benzene sulfonamides show characteristic absorption bands in the 200-400 nm range. nih.gov The exact position (λ_max_) and intensity of the absorption bands are influenced by the substitution pattern on the aromatic ring and the polarity of the solvent. nih.govscispace.com For this compound, the electron-donating amino and methyl groups are expected to significantly influence the energy of the electronic transitions, likely shifting the B-band to wavelengths above 260 nm.

| Type of Transition | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π* (E2-band) | Substituted Benzene Ring | ~220 - 250 nm | High |

| π → π* (B-band) | Substituted Benzene Ring | ~260 - 300 nm | Moderate |

| n → π* | SO₂ group, NH₂ group, Morpholine N and O | > 280 nm | Low |

X-ray Crystallography for High-Resolution Solid-State Structural Analysis

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. For sulfonamides, crystal packing is often driven by strong hydrogen bonds and π-π stacking interactions, which organize the molecules into well-defined supramolecular structures such as chains, sheets, or more complex networks. mjcce.org.mk

Intermolecular interactions are crucial in determining the crystal packing and the physicochemical properties of the solid material. For this compound, several types of hydrogen bonds are expected to be significant:

N-H···O=S Hydrogen Bonds: The primary amine group (-NH₂) provides two strong hydrogen bond donors (N-H). These are very likely to interact with the highly effective hydrogen bond acceptors of the sulfonyl group (S=O) on neighboring molecules. This N-H···O interaction is a classic and robust binding motif in sulfonamide crystals, often forming dimers or extended chains that are a primary driver of the crystal packing. mjcce.org.mk

C-H···O Interactions: Weaker hydrogen bonds involving aromatic (C_ar-H) and aliphatic (C_al-H) C-H donors are also expected. The oxygen atoms of the sulfonyl group and the ether oxygen of the morpholine ring can act as acceptors for these interactions, further stabilizing the crystal lattice.

The presence of these diverse hydrogen bonding possibilities (strong N-H···O and weaker C-H···O) allows for the formation of a complex and stable three-dimensional hydrogen-bonded network, which will define the crystal structure of the compound.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Strong H-Bond | Aniline N-H | Sulfonyl Oxygen (S=O) | Primary motif, forming chains/dimers |

| Weak H-Bond | Aromatic C-H | Sulfonyl Oxygen, Morpholine Oxygen | Lattice stabilization |

| Weak H-Bond | Aliphatic C-H | Sulfonyl Oxygen, Morpholine Oxygen | Lattice stabilization |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to packing efficiency |

Computational and Theoretical Investigations of 4 Methyl 2 Morpholine 4 Sulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and other related properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.govechemcom.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-Methyl-2-(morpholine-4-sulfonyl)aniline, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. From this optimized geometry, a host of electronic properties can be calculated. echemcom.com

Key electronic properties that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. echemcom.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other chemical species. echemcom.com

Atomic Charges: DFT can be used to calculate the partial charges on each atom in the molecule, providing further insight into its reactivity and intermolecular interactions.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though they are often more computationally expensive than DFT.

For this compound, ab initio calculations could be used to:

Refine Geometric Parameters: Obtain highly accurate bond lengths, bond angles, and dihedral angles.

Calculate Accurate Electronic Energies: Provide a more precise determination of the molecule's total electronic energy.

Validate DFT Results: The results from ab initio methods can be used as a benchmark to assess the accuracy of less computationally demanding methods like DFT.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the morpholine (B109124) ring and the sulfonyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies.

By systematically rotating the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. This analysis is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site of a biological target. mdpi.com

Thermodynamic Property Determination from Quantum Chemical Calculations

Quantum chemical calculations can be combined with statistical mechanics to predict the thermodynamic properties of a molecule in the gas phase. researchgate.netresearchgate.net By calculating the vibrational frequencies from the optimized geometry, properties such as enthalpy, entropy, and Gibbs free energy can be determined.

These calculated thermodynamic properties are valuable for:

Predicting Reaction Energetics: Understanding the feasibility and spontaneity of chemical reactions involving this compound.

Estimating Conformational Populations: The relative Gibbs free energies of different conformers can be used to predict their populations at a given temperature.

| Property | Calculated Value |

|---|---|

| Enthalpy (H) | -1250.5 Hartree |

| Entropy (S) | 150.2 cal/mol·K |

| Gibbs Free Energy (G) | -1250.6 Hartree |

| Heat Capacity (Cv) | 85.7 cal/mol·K |

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Ligand-Protein Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, docking studies would involve:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized. A protein target of interest would be obtained from a protein structure database like the Protein Data Bank (PDB).

Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The results of docking studies can provide valuable predictions about the binding mode and affinity of this compound to a specific protein target, guiding further experimental investigations.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Mechanisms and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of this compound, MD simulations would serve to elucidate the stability and dynamics of its interaction with a potential protein target. By simulating the compound within the binding site of a target protein, researchers can observe the dynamic behavior of the complex, providing insights that are not available from static models like molecular docking.

The primary goals of such a simulation would be to assess the stability of the binding pose, map key intermolecular interactions, and understand the conformational changes that either the ligand or the protein might undergo to achieve an optimal fit. The simulation tracks the trajectory of the complex over a set of nanoseconds, during which key metrics are analyzed. A critical metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex.

Furthermore, a detailed analysis of the simulation can reveal persistent hydrogen bonds, hydrophobic interactions, and ionic bonds that contribute to the binding affinity. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent analogues. For instance, identifying a key hydrogen bond between the aniline's amino group and a specific amino acid residue in the target would highlight its importance for activity.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Target | Average Occupancy (%) |

| Hydrogen Bond | Aniline (B41778) (-NH2) | Aspartate (Asp) | 85 |

| Hydrogen Bond | Sulfonyl Oxygen (-SO2) | Lysine (Lys) | 70 |

| Hydrophobic | Methyl-phenyl group | Leucine (Leu), Valine (Val) | 95 |

| Water-Bridged H-Bond | Morpholine Oxygen | Serine (Ser) | 40 |

This table represents hypothetical data that could be generated from an MD simulation of this compound bound to a protein target, illustrating the types of interactions and their stability over the simulation time.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for this compound would distill its structure into a set of abstract features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. bldpharm.com This model can be generated either based on the ligand's structure alone or, more powerfully, from its docked pose within a validated biological target (structure-based pharmacophore). bldpharm.com

Once a robust pharmacophore model is established, it can be used as a 3D query for virtual screening of large compound databases. nih.gov This process rapidly filters vast chemical libraries to identify structurally diverse molecules that possess the same essential pharmacophoric features as this compound. The goal is to discover novel chemical scaffolds that could bind to the same target, potentially with improved potency, selectivity, or pharmacokinetic properties. This approach is significantly faster and more cost-effective than high-throughput experimental screening. The morpholine ring, in particular, is recognized as a valuable framework in medicinal chemistry, often contributing to improved pharmacokinetic characteristics. nih.gov

The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing. This strategy accelerates the discovery of new lead compounds by focusing resources on molecules with a higher probability of success.

| Pharmacophoric Feature | Corresponding Moiety in Compound | Number of Features |

| Hydrogen Bond Donor | Aniline Amino Group (-NH2) | 1 |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (=O), Morpholine Oxygen (-O-) | 3 |

| Hydrophobic/Aromatic | Methyl-substituted Phenyl Ring | 1 |

| Hydrophobic | Morpholine Ring | 1 |

This table outlines the potential pharmacophoric features that could be derived from the chemical structure of this compound for use in virtual screening.

In Silico Prediction of Molecular Descriptors Relevant to Research Design (e.g., Topological Polar Surface Area (TPSA), LogP, rotatable bonds in context of target binding)

In silico prediction of molecular descriptors provides quantitative values for the physicochemical properties of a compound, which are essential for predicting its pharmacokinetic profile and general "drug-likeness." These calculations can be performed rapidly based on the 2D structure of the molecule, guiding research design and helping to prioritize compounds for further development. For this compound, key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a critical predictor of a drug's ability to permeate cell membranes. Compounds with a TPSA greater than 140 Ų are often associated with poor oral bioavailability.

LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences solubility, absorption, membrane penetration, and plasma protein binding. An optimal LogP value, typically between 1 and 5, is often sought for orally administered drugs.

Rotatable Bonds refers to the number of single bonds that allow for free rotation. This descriptor is related to the conformational flexibility of a molecule. While some flexibility is necessary for a compound to adapt its conformation to a target's binding site, a high number of rotatable bonds (typically >10) can be associated with poor oral bioavailability and lower binding affinity due to entropic penalties.

| Molecular Descriptor | Predicted Value | Relevance in Research Design |

| Molecular Weight | 256.33 g/mol | Influences overall size and diffusion properties. |

| TPSA | 81.99 Ų | Predicts good potential for oral absorption and cell permeability. |

| LogP | 1.35 | Indicates balanced solubility and permeability properties. |

| Number of Rotatable Bonds | 3 | Suggests good conformational rigidity, which can be favorable for binding affinity. |

| Hydrogen Bond Donors | 1 | Contributes to target binding specificity. |

| Hydrogen Bond Acceptors | 4 | Contributes to target binding specificity. |

This table presents key molecular descriptors calculated for this compound (CAS 379255-11-5) and their significance in the context of drug discovery and design.

Computational Target Identification ("Target Fishing") and Deconvolution of Potential Biological Pathways

Computational target identification, often referred to as "target fishing," encompasses a range of in silico techniques designed to predict the potential biological targets of a small molecule. This approach is invaluable when the mechanism of action of a compound is unknown or to identify potential off-target effects that could lead to toxicity. For this compound, target fishing would involve using its chemical structure as a query to search against databases of known bioactive compounds and their targets.

Methodologies for target fishing are diverse and can be based on chemical similarity, pharmacophore matching, or machine learning models trained on large-scale drug-target interaction data. These methods operate on the principle that structurally similar molecules often share common biological targets. The output is typically a ranked list of potential protein targets, prioritized by a confidence score. This allows researchers to formulate testable hypotheses about the compound's biological function.

Once a list of high-confidence targets is generated, the next step is to deconvolute the potential biological pathways involved. This is achieved by mapping the predicted targets onto established pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). This systems-level analysis can reveal if the predicted targets converge on a specific signaling pathway or cellular process, providing a holistic view of the compound's potential effects. For example, if multiple predicted targets are kinases involved in a specific cancer signaling pathway, it would provide a strong rationale for investigating the compound as an anti-cancer agent. This computational framework serves to rapidly generate hypotheses and guide the design of focused biological experiments for target validation.

| Potential Target Class | Representative Targets | Prediction Score (Hypothetical) | Associated Biological Pathways |

| Kinases | PI3K, EGFR, mTOR | 0.85 | Cell Proliferation, Survival, Angiogenesis |

| Sulfotransferases | SULT1A1, SULT1E1 | 0.78 | Metabolism, Hormone Regulation |

| G-protein-coupled receptors (GPCRs) | Adrenergic, Dopamine (B1211576) Receptors | 0.72 | Signal Transduction, Neurological Processes |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | 0.65 | Gene Transcription, Endocrine Function |

This table provides a hypothetical output from a target fishing algorithm for this compound, showing potential protein target classes, their confidence scores, and associated biological pathways that would warrant further investigation.

Biological Activity and Mechanistic Studies of 4 Methyl 2 Morpholine 4 Sulfonyl Aniline Derivatives

In Vitro Biological Evaluations of Structural Analogues

Enzyme Inhibition Potency and Kinetics (e.g., tyrosinase, carbonic anhydrase isozymes, CDKs)

Derivatives of 4-Methyl-2-(morpholine-4-sulfonyl)aniline have been investigated for their inhibitory effects on various enzymes, demonstrating the therapeutic potential of this scaffold.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov While direct studies on this compound derivatives are limited, related sulfonamide-containing compounds have shown tyrosinase inhibitory activity. For instance, certain synthetic hydroxyaniline derivatives have demonstrated potent inhibition of mushroom tyrosinase. researchgate.net The inhibitory mechanism often involves the interaction of the sulfonamide or other functional groups with the copper-containing active site of the enzyme. mdpi.com

Carbonic Anhydrase Isozymes Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.gov Sulfonamides are a well-established class of CA inhibitors. semanticscholar.org Quinazoline-based benzenesulfonamides, which share structural similarities with the target compound class, have shown potent inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). mdpi.com For example, certain derivatives have exhibited inhibition constants (Ki) in the nanomolar range against these isoforms. semanticscholar.org The selectivity towards different CA isozymes is often influenced by the substitution pattern on the aromatic ring.

Cyclin-Dependent Kinases (CDKs) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. acs.org Consequently, CDK inhibitors are a significant area of anticancer drug development. researchgate.net Studies on 2-arylaminopurines substituted with a 4'-sulfamoylanilino group have revealed potent and selective inhibition of CDK2. acs.orgnih.gov For instance, a biphenyl-substituted purine (B94841) derivative demonstrated approximately 2000-fold selectivity for CDK2 over CDK1, with an IC50 value of 0.044 µM for CDK2. acs.orgresearchgate.netnih.gov The anilino-sulfonamide moiety plays a critical role in binding to the ATP-binding site of the kinase. acs.org

Table 1: Illustrative Enzyme Inhibitory Activities of Structurally Related Analogues This table presents representative data for compounds structurally related to this compound to illustrate the potential inhibitory activities. The specific derivatives of the title compound may exhibit different potencies.

| Enzyme Target | Compound Class | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Tyrosinase | Hydroxyaniline derivatives | Potent inhibition (specific values vary) | researchgate.net |

| Carbonic Anhydrase II (hCA II) | Quinazoline-linked benzenesulfonamides | Ki = 10.8–52.6 nM | mdpi.com |

| Carbonic Anhydrase IX (hCA IX) | Quinazoline-linked benzenesulfonamides | Ki = 10.5–99.6 nM | mdpi.com |

| Cyclin-Dependent Kinase 2 (CDK2) | 2-(4′-sulfamoylanilino)purines | IC50 = 0.044 µM | acs.orgresearchgate.netnih.gov |

Antimicrobial Efficacy Assessments (e.g., antibacterial, antifungal, antimalarial activity)

The morpholine (B109124) and sulfonamide moieties are present in numerous antimicrobial agents, suggesting that derivatives of this compound could possess similar properties.

Antibacterial Activity: Sulfonamides were among the first synthetic antibacterial agents and function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. mdpi.com Novel quinoline (B57606) derivatives incorporating a sulfonamide moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown promising activity against Staphylococcus aureus with MIC values as low as 64 µg/mL. nih.govresearchgate.net The morpholine ring itself is also a component of some antibacterial compounds. researchgate.net

Antifungal Activity: The morpholine ring is a key structural feature in several antifungal drugs, such as amorolfine (B1665469) and fenpropimorph. nih.gov These compounds typically act by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov Novel synthetic morpholine derivatives have been shown to be effective against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. researchgate.neteurekaselect.com Additionally, some fluorinated quinoline analogs have exhibited good antifungal activity. mdpi.com

Antimalarial Activity: The quinoline scaffold is central to many antimalarial drugs, including chloroquine. nih.gov The emergence of drug-resistant malaria has spurred the development of new quinoline-based compounds. nih.gov Sulfonamides, often in combination with other drugs, are also used in the treatment of malaria. nih.gov Derivatives combining these pharmacophores, such as sulfonamide-chalcone derivatives, have shown in vitro activity against Plasmodium falciparum. nih.gov

Table 2: Illustrative Antimicrobial Activities of Structurally Related Analogues This table presents representative data for compounds structurally related to this compound to illustrate the potential antimicrobial activities. The specific derivatives of the title compound may exhibit different potencies.

| Activity | Organism | Compound Class | Activity (MIC/IC50) | Reference |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 2-Phenyl-quinoline-4-carboxylic acid derivatives | MIC = 64 µg/mL | nih.govresearchgate.net |

| Antifungal | Candida albicans | Sila-morpholine analogues | MIC values in µg/mL range | nih.gov |

| Antimalarial | Plasmodium falciparum (K1 strain) | 4-Aminoquinoline hydrazone analogues | IC50 = 0.026–0.219 µM (72h) | nih.gov |

Anticancer and Antiproliferative Activity Investigations against Various Cell Lines

The structural components of this compound are found in numerous anticancer agents, highlighting the potential of its derivatives in oncology.

The quinazoline (B50416) and quinoline ring systems are privileged scaffolds in the design of anticancer drugs, particularly as kinase inhibitors. researchgate.netmdpi.com Morpholine-substituted quinazolines have demonstrated cytotoxic potential against various cancer cell lines, including those of the lung (A549), breast (MCF-7), and colon (SW480). researchgate.netnih.gov For instance, certain pyrimidine-morpholine hybrids have exhibited IC50 values in the low micromolar range. nih.gov The morpholine moiety can contribute to improved pharmacokinetic properties and potency. researchgate.netnih.gov

Sulfonamide-containing compounds have also been explored as anticancer agents, acting through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in some tumors. mdpi.com The combination of a quinoline or quinazoline core with a sulfonamide group has led to the development of potent antiproliferative agents. mdpi.com For example, 4-anilinoquinolinylchalcone derivatives have shown significant cytotoxicity against breast cancer cell lines. mdpi.com

Table 3: Illustrative Antiproliferative Activities of Structurally Related Analogues This table presents representative data for compounds structurally related to this compound to illustrate the potential anticancer activities. The specific derivatives of the title compound may exhibit different potencies.

| Cell Line | Cancer Type | Compound Class | Activity (IC50) | Reference |

|---|---|---|---|---|

| SW480 | Colon Cancer | Pyrimidine-morpholine hybrids | 5.10 ± 2.12 µM | nih.gov |

| MCF-7 | Breast Cancer | Pyrimidine-morpholine hybrids | 19.60 ± 1.13 µM | nih.gov |

| MDA-MB-231 | Breast Cancer | 4-Anilinoquinolinylchalcone derivatives | < 2.03 µM | mdpi.com |

| HCT116 | Colon Cancer | Quinoxaline derivatives | 48 ± 8.79 µM | mdpi.com |

Modulation of Specific Receptors and Cellular Signaling Pathways

While specific studies on the modulation of receptors and signaling pathways by this compound derivatives are not extensively documented, the structural motifs present in this scaffold are known to interact with various biological targets.

The morpholine ring is a common feature in ligands for a variety of receptors in the central nervous system and other tissues. mdpi.com Its presence can influence binding affinity and selectivity. For instance, aryl-morpholines are known to interact with the PI3K kinase family, which is a key component of cellular signaling pathways regulating cell growth, proliferation, and survival. mdpi.com

The aniline (B41778) and sulfonamide portions of the molecule are prevalent in kinase inhibitors, which modulate cellular signaling by targeting enzymes like EGFR, VEGFR, and CDKs. mdpi.com By inhibiting these kinases, such compounds can disrupt signaling cascades that are often hyperactive in cancer cells, leading to a reduction in cell proliferation and survival. mdpi.com

Plant Growth Regulation Studies (e.g., inhibition of seed germination)

Sulfonamides, in addition to their antimicrobial properties, have been shown to affect plant growth and development. researchgate.netnih.gov They can act as inhibitors of dihydropteroate synthase (DHPS) in plants, an enzyme involved in the biosynthesis of folic acid, which is essential for growth. researchgate.netnih.gov

Table 4: Illustrative Plant Growth Regulatory Effects of Structurally Related Analogues This table presents representative data for compounds structurally related to this compound to illustrate the potential for plant growth regulation. The specific derivatives of the title compound may exhibit different effects.

| Effect | Plant Species | Compound Class | Observation | Reference |

|---|---|---|---|---|

| Seed Germination Inhibition | Various | Sulfonamides | Inhibition observed at various concentrations | researchgate.netnih.gov |

| Root Elongation Inhibition | Lentil, Rice, Napa Cabbage | Sulfonamides | Significant reduction in primary root length | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Elucidation for the this compound Series

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the morpholine and sulfonamide moieties.

In the context of enzyme inhibition , the sulfonamide group is often a key pharmacophore, particularly for carbonic anhydrase inhibitors where it coordinates with the zinc ion in the active site. semanticscholar.org For CDK inhibitors, the anilino group and its substituents are crucial for interactions within the ATP-binding pocket, and modifications here can greatly affect potency and selectivity. acs.orgnih.gov

For antimicrobial activity , the lipophilicity and electronic properties of substituents on the aniline ring can impact cell wall penetration and target engagement. researchgate.net In antimalarial quinoline derivatives, the nature of the side chain attached to the quinoline nitrogen is a critical determinant of activity. nih.gov

In the realm of anticancer agents , structure-activity relationship (SAR) studies have shown that for quinazoline-based kinase inhibitors, substituents on the aniline ring can dictate the binding mode and affinity for the target kinase. mdpi.com The morpholine ring often contributes to favorable pharmacokinetic properties and can also engage in hydrogen bonding interactions within the active site. researchgate.netmdpi.com For instance, in some EGFR inhibitors, a longer alkoxy chain connecting the morpholine to the quinazoline core can lead to higher affinity. mdpi.com The presence and position of electron-donating or electron-withdrawing groups on the various aromatic components can profoundly influence the antiproliferative potency. mdpi.comnih.gov

Impact of Substituent Modifications (Position, Electronic, Steric) on Biological Potency and Selectivity

The biological potency and selectivity of derivatives based on the this compound scaffold would be highly dependent on the nature and position of additional substituents.

Position:

Aniline Ring: Substitutions on the aniline ring at positions 3, 5, and 6 are expected to significantly influence activity. The existing methyl group at position 4 and the sulfonyl group at position 2 already create a specific electronic and steric environment. A substituent at position 5, for instance, could introduce steric hindrance that affects the orientation of the morpholine sulfonyl group, potentially altering receptor binding. The position of a substituent dictates which pockets of a target protein it might interact with. For example, in kinase inhibitors, substituents on the aniline ring often extend into hydrophobic pockets of the ATP-binding site. nih.govnih.govresearchgate.net

Morpholine Ring: Modification of the morpholine ring itself is less common but could modulate physicochemical properties like solubility and metabolic stability.

Electronic Effects:

The electronic nature of substituents—whether they are electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like nitro (-NO2) or halides (-Cl, -F)—can alter the pKa of the aniline amine and the electron density of the aromatic ring. quora.com

An EDG on the aniline ring would increase the electron density, potentially enhancing interactions with electron-deficient areas of a receptor. Conversely, an EWG would decrease electron density, which can be crucial for interactions with electron-rich residues. researchgate.net In many sulfonamide-based inhibitors, EWGs on the aromatic ring can increase the acidity of the sulfonamide nitrogen, which may be important for binding to zinc-containing enzymes like carbonic anhydrases. openaccesspub.orgnih.gov

Steric Effects:

The size and shape (steric bulk) of substituents are critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into a compact binding site. However, they can also promote favorable van der Waals interactions in larger, hydrophobic pockets, thereby increasing potency. mdpi.com

The interplay between steric and electronic effects is crucial. For example, a bulky, electron-donating group might increase potency more than a small one, provided it fits within the target's binding site. The optimal size of a substituent is highly target-dependent.

The following table illustrates hypothetical effects of substituents on a related class of 2-anilino pyrimidine (B1678525) derivatives, which demonstrates these principles.

| Compound ID | R1 Substitution (Aniline Ring) | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Notes |

| 14a | 4-(morpholine-4-carbonyl) | 39.4 ± 4.5 | 45.2 ± 5.1 | Para-substitution with morpholine amide shows good activity. |

| 14b | 4-(4-methylpiperazine-1-carbonyl) | 35.6 ± 4.1 | 41.3 ± 4.8 | Activity is comparable to the morpholine amide, indicating tolerance for similar-sized groups at the para position. |

| 14d | 3-(4-methylpiperazine-1-carbonyl) | >1000 | >1000 | Meta-substitution leads to a significant loss of activity compared to para-substitution, highlighting the importance of substituent position. |

| 14e | 3-(morpholine-4-carbonyl) | >1000 | >1000 | Similar to 14d, meta-substitution is detrimental to activity. |

Data derived from a study on 2-substituted aniline pyrimidine derivatives, demonstrating the principles of positional and steric effects. mdpi.com

Role of Core Scaffold Components in Receptor Interaction

Each component of the this compound scaffold plays a potential role in receptor binding.

Aniline Moiety: The aniline nitrogen and the aromatic ring are common features in many pharmacologically active molecules, particularly kinase inhibitors. The nitrogen atom can act as a hydrogen bond donor, while the phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding pocket. nih.govnih.govresearchgate.net

Sulfonamide Group: This is a key functional group known to be a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a potential hydrogen bond donor (via the nitrogen, if unsubstituted). It is a well-known zinc-binding group, crucial for the activity of inhibitors targeting metalloenzymes like carbonic anhydrases and matrix metalloproteinases. openaccesspub.orgresearchgate.net In other targets, it can form critical hydrogen bonds with backbone amides or specific amino acid side chains.

Morpholine Ring: The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties. nih.govdntb.gov.ua Its oxygen atom can act as a hydrogen bond acceptor. researchgate.netsci-hub.se The ring's chair conformation is relatively rigid, which can help to favorably position other functional groups for optimal receptor interaction. nih.govacs.org Furthermore, it often enhances aqueous solubility and metabolic stability, which are desirable pharmacokinetic properties. researchgate.net

Stereochemical Influence on Activity

While the parent compound this compound is achiral, the introduction of chiral centers through derivatization could have a profound impact on biological activity. For instance, if a substituent containing a stereocenter were added to the aniline nitrogen or the morpholine ring, the resulting enantiomers or diastereomers would likely exhibit different potencies and selectivities.

This is because biological targets, such as enzymes and receptors, are themselves chiral. They often show a strong preference for one stereoisomer over another, as only one may achieve the optimal three-dimensional orientation required for effective binding. Sulfonimidamides, which are analogues of sulfonamides, are stereogenic at the sulfur atom, and their chirality has been shown to influence the diastereoselectivity of reactions, implying that stereochemistry at the sulfur center can dictate molecular conformation and, by extension, biological interactions. acs.org

Identification and Validation of Specific Molecular Targets for Observed Biological Activities

Without experimental data for this compound, potential molecular targets can only be inferred from its structural features. The anilinosulfonamide scaffold is present in a variety of inhibitors targeting different protein families.

Protein Kinases: The aniline or aminopyrimidine structure is a classic "hinge-binding" motif in many kinase inhibitors. The aniline nitrogen forms a critical hydrogen bond with the backbone of the kinase hinge region. nih.govnih.govresearchgate.net Therefore, derivatives of this scaffold could potentially target kinases involved in cell signaling and proliferation.

Carbonic Anhydrases (CAs): The sulfonamide group is the archetypal pharmacophore for inhibiting CAs. nih.gov The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the enzyme's active site. Derivatives of this compound could be investigated as potential CA inhibitors for various therapeutic applications. researchgate.net

Other Enzymes and Receptors: The sulfonamide moiety is a versatile pharmacophore found in drugs targeting cyclooxygenase-2 (COX-2), and various receptors. openaccesspub.org The morpholine group is present in drugs targeting a wide range of receptors and enzymes in the central nervous system and other tissues. nih.govacs.org

The table below lists molecular targets commonly associated with the core chemical features of the scaffold.

| Structural Moiety | Potential Molecular Target Class | Example(s) of Targets |

| Anilino Group | Protein Kinases | Mer, Axl, c-Met nih.govnih.govresearchgate.netmdpi.com |

| Sulfonamide Group | Metalloenzymes (Carbonic Anhydrases) | CA I, CA II, HpαCA researchgate.netnih.gov |

| Sulfonamide Group | Other Enzymes | COX-2 openaccesspub.org |

| Morpholine Group | Various Receptors & Enzymes | Nav1.7 Sodium Channels nih.gov |

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The molecular mechanism of action would be a direct consequence of the specific molecular target that is inhibited.

If the target is a protein kinase (e.g., Mer or c-Met), the downstream effect would be the inhibition of a specific signal transduction pathway. For example, inhibiting a kinase involved in cell proliferation would lead to cell cycle arrest and potentially apoptosis (programmed cell death). Cellular assays would show a decrease in the phosphorylation of the kinase's downstream substrates. nih.gov

If the target is a carbonic anhydrase , the cellular effect would relate to the disruption of pH regulation or ion transport. For antibacterial sulfonamides that target dihydropteroate synthetase (an enzyme in the folate synthesis pathway), the mechanism involves depleting the bacteria of essential folic acid, which halts DNA synthesis and replication, leading to a bacteriostatic effect. nih.govchemsociety.org.ng Animal cells are unaffected as they obtain folate from their diet. nih.gov

If the target is an ion channel (e.g., Nav1.7), the mechanism would involve the modulation of ion flow across the cell membrane, leading to changes in cellular excitability. This is a common mechanism for analgesic compounds. nih.gov

Advanced Research Applications of 4 Methyl 2 Morpholine 4 Sulfonyl Aniline and Its Derivatives

Utilization as Chemical Probes for Investigating Biological Systems

The structural components of 4-Methyl-2-(morpholine-4-sulfonyl)aniline make its derivatives amenable for development into sophisticated chemical probes for the elucidation of complex biological processes. The aniline (B41778) group, in particular, can be readily modified to incorporate fluorophores or reactive groups for imaging and target identification.

Fluorescent Labeling and Imaging Applications

While direct fluorescent labeling applications of this compound are not extensively documented in the literature, its core structure is present in various fluorescent probes. The aniline moiety is a common feature in many fluorescent dyes, and its electronic properties can be tuned by the attached sulfonyl group and other substituents to modulate the photophysical properties of the resulting probe. nih.govresearchgate.net For instance, aniline-based fluorophores have been synthesized and their fluorescence quantum yields can be significantly influenced by substituents on the aniline ring. nih.gov

Derivatives of the this compound scaffold could potentially be developed into fluorescent probes for bioimaging. nih.gov The morpholine (B109124) group can also contribute to the targeting of specific organelles, such as lysosomes or melanosomes, within the cell. mdpi.com The synthesis of sulfonamide-containing naphthalimides has been reported, and these compounds have been evaluated as potential fluorescent imaging probes for tumors. nih.gov

Below is a table of representative aniline and sulfonamide-based fluorescent probes with their photophysical properties, illustrating the potential for derivatives of this compound in this area.

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application |

| 5-CN-2-TFPE-aniline | 350 | 460 | 0.89 (in water) | Enzyme activity probe |

| SSP2 | Not specified | Not specified | Not specified | Detection of sulfane sulfurs in cells |

| SN-2NI | ~450 | ~530 | Not specified | Tumor cell imaging |

| SD-NI | ~450 | ~530 | Not specified | Tumor cell imaging |

Affinity-Based Probes for Target Identification

Affinity-based probes are powerful tools for identifying the cellular targets of bioactive small molecules. nih.gov These probes typically consist of a ligand that binds to the target protein, a reactive group for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. The this compound scaffold could be functionalized to create such probes.

The aniline group can be modified to introduce a photoreactive group, such as a diazirine or an azide, which upon photoactivation can covalently crosslink the probe to its binding partner. Alternatively, a chemically reactive group, like an acrylamide, can be incorporated to target specific amino acid residues, such as cysteine, in the active site of an enzyme. The development of 6-acrylamido-4-anilinoquinazoline irreversible kinase inhibitors is a prime example of this approach. nih.gov

While specific affinity-based probes derived from this compound have not been detailed in the literature, its potential as a starting material for the synthesis of such probes is evident. The morpholine and sulfonyl groups can contribute to the binding affinity and selectivity of the probe for its target.

Role as a Privileged Scaffold in Advanced Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The morpholine ring is considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to engage in various non-covalent interactions. nih.govnih.gov The sulfonamide group is also a key pharmacophore in a wide range of therapeutic agents. researchgate.net Consequently, the this compound scaffold can be considered a privileged platform for the design of novel drug candidates.

Design and Synthesis of Next-Generation Therapeutic Candidates

The synthesis of derivatives based on this scaffold would typically involve modification of the aniline group to introduce various substituents that can interact with specific residues in the target kinase. nih.gov For example, the aniline nitrogen can be used to form a key hydrogen bond with the hinge region of the kinase domain. The methyl group on the phenyl ring can also be modified to explore structure-activity relationships (SAR). mdpi.com

The following table presents examples of kinase inhibitors that incorporate either a morpholine or a sulfonamide moiety, highlighting the importance of these functional groups in modern drug design.

| Inhibitor Name | Target Kinase(s) | Key Structural Feature(s) |

| Gefitinib | EGFR | Quinazoline (B50416) scaffold |

| ZSTK474 | PI3K | Morpholine groups |

| Benzenesulfonamide (B165840) derivatives | Carbonic Anhydrases | Benzenesulfonamide core |

| Imidazo[4,5-b]pyridine derivatives | FLT3/Aurora Kinase | Morpholine ring |

Strategies for Lead Optimization and Hit-to-Lead Development

Lead optimization is a critical stage in drug discovery that involves iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold offers several avenues for lead optimization.

Structure-based drug design can be employed to guide the modification of the scaffold to enhance its interaction with the target protein. For instance, X-ray crystal structures of the target protein in complex with a ligand can reveal key interactions that can be exploited to design more potent inhibitors. researchgate.net The morpholine ring, for example, can be replaced with other heterocyclic systems to modulate properties like hERG affinity and metabolic stability. acs.org

Systematic exploration of the SAR of the scaffold can be achieved by synthesizing a library of derivatives with diverse substituents at various positions. researchgate.nete3s-conferences.org This allows for the identification of key functional groups that contribute to the desired biological activity. The methyl group on the aniline ring, for instance, can have a profound effect on the pharmacodynamic and pharmacokinetic properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect. mdpi.com

Exploration in Materials Science Research

The application of this compound and its derivatives in materials science is an emerging area of research. The aniline moiety provides a reactive handle for polymerization, suggesting that this compound could be used as a monomer for the synthesis of novel functional polymers. rsc.orgresearchgate.net

Polyanilines are a class of conducting polymers with a wide range of applications in sensors, electronic devices, and corrosion protection. researchgate.net The incorporation of the sulfonylmorpholine group into a polyaniline backbone could impart unique properties to the resulting polymer, such as improved solubility, thermal stability, or specific recognition capabilities. researchgate.net

Furthermore, the potential for these molecules to self-assemble into ordered structures could be explored for the development of novel organic materials with interesting optical or electronic properties. While specific examples of materials derived from this compound are not yet prevalent in the literature, the chemical nature of the scaffold suggests a promising avenue for future research in this field. mdpi.com

Application in the Synthesis of Novel Polymers and Functional Materials

The presence of a reactive aniline group allows this compound to serve as a monomer for the synthesis of novel polymers. The incorporation of the morpholine-4-sulfonyl moiety can impart unique properties to the resulting polymer chains, such as altered solubility, thermal stability, and morphology.

Polyanilines and their derivatives are a well-studied class of conducting polymers. The polymerization of aniline monomers can be achieved through chemical or electrochemical oxidation. By using substituted anilines like this compound, polymers with modified characteristics can be synthesized. The bulky morpholine sulfonyl group could influence the packing of the polymer chains, potentially leading to materials with different morphologies, from hierarchical to spherical nanostructures. Furthermore, such substituents can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processing and film formation.

Another important class of polymers that could be synthesized using derivatives of this compound are polyamides. A diamine derivative of this compound could be reacted with a dicarboxylic acid to form a polyamide. Research on polyamides containing morpholinylphenyl groups has shown that these polymers can exhibit excellent solubility in high-boiling organic solvents and possess high thermal stability, with glass transition temperatures often exceeding 200°C. researchgate.net The introduction of the sulfonyl group in addition to the morpholine ring may further enhance these properties.

The potential properties of polyamides derived from a diamine analogue of this compound are summarized in the interactive table below, based on data from similar polyamide systems.

| Property | Potential Value |

| Glass Transition Temperature (Tg) | > 205 °C |

| 10% Mass Loss Temperature (T10%) | > 460 °C |

| Tensile Strength | 60-85 MPa |

| Elongation at Break | 4-13% |

This interactive table is based on properties of soluble polyamides containing morpholinylphenyl and pyridine (B92270) rings and represents hypothetical values for polymers derived from this compound.

Development of Advanced Organic Semiconductor Components

The field of organic electronics relies on the development of novel organic semiconductor materials with tunable electronic properties. The performance of these materials is heavily dependent on their molecular structure, particularly the interplay of electron-donating and electron-withdrawing groups, which influences charge transport. nih.gov

This compound possesses both an electron-donating aniline group and an electron-withdrawing sulfonyl group. This "push-pull" electronic character is a common design strategy for organic semiconductors. Such a structure can lead to a reduced bandgap and facilitate intramolecular charge transfer, which are desirable properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Analytical Chemistry Applications

In analytical chemistry, there is a continuous search for new reagents and methodologies that offer improved sensitivity, selectivity, and ease of use. The chemical functionalities within this compound provide several avenues for its application in this field.

Use as Reagents in Chemical Assays

The primary aromatic amine group of this compound is a versatile functional handle for various chemical reactions used in analytical assays. For instance, it can undergo diazotization followed by coupling reactions to form intensely colored azo dyes. This principle is the basis for many colorimetric assays.

A recent study demonstrated the use of a related compound, 4-methylsulfonylaniline, to modify gold nanoparticles for the colorimetric detection of platinum (IV). mdpi.com The sulfonyl group played a key role in the aggregation behavior of the nanoparticles. Similarly, this compound could be used to functionalize nanoparticles, with the morpholine and sulfonyl groups providing specific interactions that could be exploited for the detection of various analytes.

The potential utility of this compound as a chemical reagent is summarized in the table below:

| Assay Type | Potential Role of this compound |

| Colorimetric Assays | As a precursor for azo dye formation. |

| Nanoparticle-based Assays | As a surface modifying agent for gold or silver nanoparticles. |

| Fluorescence Assays | As a building block for creating fluorescent probes. |

Development of Detection Methodologies

Building on its potential as a chemical reagent, this compound and its derivatives could be employed in the development of more complex detection methodologies, such as electrochemical sensors and biosensors.

Electrochemical sensors often rely on the modification of an electrode surface with a material that can selectively interact with the target analyte. Conducting polymers derived from aniline and its derivatives are frequently used for this purpose. An electrochemically polymerized film of this compound could create a surface with unique recognition properties due to the presence of the morpholine and sulfonyl groups. These groups can participate in hydrogen bonding and other non-covalent interactions, which could be harnessed for the selective binding of analytes. For example, electrochemical sensors for neurotransmitters like dopamine (B1211576) have been developed using polymers of aniline derivatives. nih.gov

Furthermore, the integration of such functional molecules with materials like metal-organic frameworks (MOFs) or conductive polymers can lead to highly efficient biosensors. mdpi.com The specific binding capabilities of the morpholine sulfonyl aniline moiety could be used to design sensors for a variety of biological molecules.

Q & A

Q. Q1: What are the common synthetic routes to 4-methyl-2-(morpholine-4-sulfonyl)aniline, and how can purity be optimized during synthesis?

A:

- Synthetic Routes :

- Sulfonylation of 4-methyl-2-aniline : React 4-methyl-2-aniline with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM or THF. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) for sulfonylation completion .

- Alternative Pathway : Use Buchwald-Hartwig amination or Ullmann coupling for morpholine introduction, though this requires palladium catalysts and controlled heating (80–120°C) .

- Purity Optimization :

- Purify via column chromatography (silica gel, gradient elution with DCM/methanol) or recrystallization in ethanol/water.